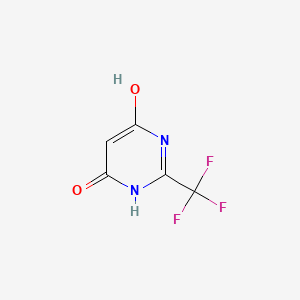

2-(Trifluoromethyl)pyrimidine-4,6-diol

描述

Significance of Pyrimidine (B1678525) Heterocycles as Core Structures in Modern Chemistry

Pyrimidine, a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its derivatives are fundamental to life itself, forming the structural basis of the nucleobases cytosine, thymine, and uracil (B121893), which are essential building blocks of nucleic acids (DNA and RNA). microbenotes.comnih.gov Beyond their biological roles, pyrimidine scaffolds are integral to a vast array of natural products, including vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin. nih.govresearchgate.net

The versatility of the pyrimidine ring allows for its functionalization at various positions, making it a crucial building block in the synthesis of new compounds. numberanalytics.com This has led to its widespread presence in pharmaceuticals, where pyrimidine-containing molecules exhibit a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. nih.govnih.gov The ability of pyrimidine derivatives to interact with biological targets such as enzymes and genetic material makes them a privileged scaffold in drug discovery. nih.gov

Strategic Importance of Trifluoromethylation in Modulating Molecular Properties and Biological Activity

The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is a key strategy in modern medicinal chemistry and materials science. bohrium.comrsc.org The trifluoromethyl group possesses a unique combination of properties that can profoundly alter the characteristics of a parent molecule. mdpi.com

Key properties and their strategic importance include:

High Electronegativity : The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic properties of the molecule, which can enhance binding affinity to biological targets through improved hydrogen bonding and electrostatic interactions. mdpi.com

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to metabolic degradation. mdpi.com This can increase the half-life of a drug, a crucial factor in pharmaceutical development. mdpi.com

Lipophilicity Modulation : The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. mdpi.com

Steric Effects : While larger than a methyl group, the trifluoromethyl group has a relatively small van der Waals radius, allowing it to act as a bioisostere for other groups, like a chlorine atom, while introducing distinct electronic properties. mdpi.com

The incorporation of the -CF3 group is a well-established strategy for optimizing drug candidates and developing advanced organic materials. rsc.orgmdpi.com Numerous FDA-approved drugs contain this moiety, highlighting its importance in the pharmaceutical industry. wikipedia.orgmdpi.com

Overview of 2-(Trifluoromethyl)pyrimidine-4,6-diol as a Pivotal Research Subject

This compound is a chemical compound that integrates the significant pyrimidine core with the influential trifluoromethyl group. This combination makes it a subject of considerable interest in chemical research. The diol (or its tautomeric dione (B5365651) form) functionality on the pyrimidine ring offers reactive sites for further chemical modifications, positioning it as a valuable intermediate in organic synthesis.

The synthesis of this compound can be achieved through methods such as the reaction of malonamide (B141969) with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium hydride. chemicalbook.com The resulting molecule serves as a building block for more complex trifluoromethyl-substituted pyrimidine derivatives. Research into related structures, such as 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives, has demonstrated their potential as antiproliferative agents, indicating the therapeutic promise of this class of compounds. nih.gov Similarly, other derivatives have been investigated for their antifungal and insecticidal activities, showcasing the broad potential applications stemming from this core structure. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 672-47-9 |

| Molecular Formula | C5H3F3N2O2 |

| Molecular Weight | 180.08 g/mol |

| Melting Point | 254-256 °C |

| Synonyms | 4,6-Dihydroxy-2-trifluoromethylpyrimidine, 2-trifluoromethyl-1H-pyrimidine-4,6-dione |

Data sourced from ChemicalBook. chemicalbook.comlookchem.com

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound and its derivatives is driven by several key objectives. The primary goal is to leverage its unique structural features to design and synthesize novel compounds with specific, enhanced properties.

The main areas of research focus include:

Development of Novel Bioactive Molecules : A significant objective is the use of this compound as a starting material or key intermediate for the synthesis of new pharmaceutical and agrochemical agents. Research has shown that related trifluoromethyl pyrimidine structures exhibit promising anticancer, antifungal, and insecticidal activities. nih.govnih.govmdpi.com

Exploration of Structure-Activity Relationships (SAR) : Researchers aim to understand how modifications to the this compound scaffold affect its biological activity. By synthesizing a library of derivatives and evaluating their efficacy, scientists can establish clear SARs to guide the design of more potent and selective compounds.

Advancement of Synthetic Methodologies : Another key objective is the development of more efficient, cost-effective, and environmentally friendly synthetic routes to this compound and its derivatives.

Investigation of Physicochemical Properties : A fundamental aspect of the research involves a thorough investigation of the physicochemical properties of this compound and its derivatives. Understanding how the interplay between the pyrimidine ring and the trifluoromethyl group influences factors like solubility, stability, and reactivity is crucial for its application in various fields.

The continued exploration of this compound holds significant promise for advancing the fields of medicinal chemistry, agrochemistry, and materials science.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-4-(trifluoromethyl)pyrimidine |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (B1317092) |

| Cytosine |

| Ethyl trifluoroacetate |

| Malonamide |

| Riboflavin |

| Thiamine |

| Thymine |

属性

IUPAC Name |

4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)4-9-2(11)1-3(12)10-4/h1H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGBKPNVGVAFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287741 | |

| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-47-9 | |

| Record name | 672-47-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trifluoromethyl Pyrimidine 4,6 Diol and Its Derivatives

Established Synthetic Routes to 2-(Trifluoromethyl)pyrimidine-4,6-diol

Traditional methods for synthesizing the pyrimidine (B1678525) ring often rely on condensation reactions between a 1,3-dicarbonyl compound or its equivalent and an amidine-containing molecule.

A foundational method for the synthesis of this compound involves the condensation of malonamide (B141969) with ethyl trifluoroacetate (B77799). chemicalbook.com This reaction builds the pyrimidine ring by combining the C-C-C backbone of malonamide with the trifluoroacetyl group and the amidine-like functionality that is formed in situ. The process is typically carried out in a suitable solvent like toluene. In one documented procedure, malonamide and ethyl trifluoroacetate are reacted in equimolar amounts. chemicalbook.com The reaction is exothermic and is subsequently heated to ensure completion, often on a steam bath for several hours. chemicalbook.com This approach results in the formation of the desired 4,6-dihydroxypyrimidine (B14393) ring with the trifluoromethyl group at the 2-position. The final product is isolated after an aqueous workup and acidification, yielding the solid diol. chemicalbook.com

The condensation reaction described above is critically dependent on the presence of a strong base to deprotonate the acidic protons of malonamide, facilitating its nucleophilic attack on the ester. Sodium hydride (NaH) is a powerful and commonly used base for this purpose. chemicalbook.comwikipedia.org It is a saline hydride composed of Na⁺ and H⁻ ions and is highly effective at deprotonating carbon acids like 1,3-dicarbonyl compounds. wikipedia.org

In a typical protocol, sodium hydride, often supplied as a 60% dispersion in mineral oil for safety and ease of handling, is the first reagent added to the reaction vessel with a solvent such as toluene. chemicalbook.comwikipedia.org The reaction is initiated by the addition of malonamide, followed by ethyl trifluoroacetate. chemicalbook.com The use of NaH ensures the formation of the necessary anionic intermediates for the condensation and subsequent cyclization to proceed efficiently. A specific synthesis reported a yield of 44.4% for this compound using this method. chemicalbook.com

| Reagent/Condition | Specification | Purpose |

| Base | Sodium Hydride (NaH), 57.5% dispersion in mineral oil | Deprotonation of malonamide |

| Reactant 1 | Malonamide | Provides N-C-C-C-N backbone |

| Reactant 2 | Ethyl trifluoroacetate | Source of the trifluoromethyl group and carbonyl carbon |

| Solvent | Toluene | Reaction medium |

| Temperature | Maintained at 40°C initially, then heated on a steam bath | To control and then drive the reaction |

| Reaction Time | 3.5 hours of heating after initial stirring | To ensure completion of the reaction |

| Yield | 44.4% | chemicalbook.com |

Advanced and Environmentally Conscious Approaches to Trifluoromethylated Pyrimidines

Reflecting broader trends in chemical synthesis, recent research has focused on developing more sustainable and efficient methods for preparing pyrimidine derivatives. These approaches aim to reduce waste, avoid harsh reagents, and minimize energy consumption.

Electrochemistry offers a powerful tool for organic synthesis, enabling oxidation and reduction reactions without the need for conventional chemical reagents. nih.gov The electrochemical behavior of pyrimidine and its derivatives has been investigated at both mercury and graphite (B72142) electrodes. nih.gov These studies provide insight into the specific adsorption of reactants, the reversibility of electron-transfer steps, and associated chemical reactions. nih.gov Electrochemical methods can be used to drive transformations that are otherwise challenging. For instance, recent developments have demonstrated the use of electrochemical protocols for nickel-catalyzed cross-coupling reactions involving pyrimidine substrates. acs.org While a specific electrochemical synthesis for this compound is not prominently documented, the principles of electrochemical oxidation could be applied to form pyrimidine scaffolds or modify existing ones, representing a green and reagent-free synthetic strategy. acs.orgnih.gov

In pursuit of green chemistry, significant efforts have been made to develop synthetic protocols that eliminate the need for both catalysts and organic solvents. tandfonline.com One such approach involves using visible light irradiation to promote the one-pot synthesis of pyrano[2,3-d]pyrimidine scaffolds at room temperature. researchgate.netresearchgate.net This method, based on a Knoevenagel-Michael cyclocondensation, is noted for its short reaction times, excellent yields, and simple work-up procedures without chromatographic separation. researchgate.net Another environmentally friendly technique is the use of mechanochemistry, where reactions are carried out by ball milling in the absence of a solvent. acs.org These solvent-less methods reduce environmental impact by omitting organic solvents and often lead to high product yields with simplified purification. tandfonline.comacs.org

| Method | Energy Source | Key Features | Typical Scaffolds |

| Photochemical Synthesis | Visible Light (e.g., CFL bulb) | Catalyst-free, solvent-free, room temperature, high atom economy. researchgate.netresearchgate.net | Pyrano[2,3-d]pyrimidines |

| Mechanochemical Synthesis | Ball Milling | Solvent-free, efficient for one-pot multicomponent reactions. acs.org | Various pyrimidine derivatives |

The introduction of the trifluoromethyl (CF₃) group is a crucial step in the synthesis of many modern pharmaceuticals and agrochemicals. nih.gov Contemporary methods have moved beyond harsh or difficult-to-handle reagents. Sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent, has emerged as a valuable and stable reagent for introducing CF₃ groups. wikipedia.orgresearchgate.net This compound typically operates through a free-radical mechanism, generating trifluoromethyl radicals (•CF₃) in the presence of an oxidant like tert-butyl hydroperoxide. wikipedia.org These radicals can then be used to trifluoromethylate electron-rich aromatic and heterocyclic compounds. wikipedia.org The use of CF₃SO₂Na provides an efficient method for the trifluoromethylation of various substrates, including alkenes, alkynes, and boronic acids, under relatively mild conditions. chemicalbook.com This reagent represents a modern and practical approach for creating C-CF₃ bonds in the synthesis of complex molecules, including trifluoromethylated pyrimidines.

Synthesis of Key Precursors and Intermediates for this compound

The accessibility of this compound and its analogs is highly dependent on the efficient synthesis of key starting materials and intermediates. This section details the established and novel routes to these vital building blocks.

Preparation of 2,4-Dichloro-5-trifluoromethyl-pyrimidine

2,4-Dichloro-5-trifluoromethyl-pyrimidine is a versatile intermediate, and its synthesis has been approached through several routes. One prominent method involves a two-step process starting from the readily available uracil (B121893). In the first step, uracil undergoes trifluoromethylation to produce 5-trifluoromethyluracil (5-TFU). Subsequently, 5-TFU is reacted with phosphoryl chloride (POCl₃) to yield the target compound, 2,4-dichloro-5-trifluoromethyl-pyrimidine. ekb.eg

Another synthetic pathway begins with 5-iodouracil. This starting material is first subjected to a chlorination reaction with phosphorus oxychloride to form 2,4-dichloro-5-iodopyrimidine. The iodo-substituent is then replaced by a trifluoromethyl group through a trifluoromethylation reaction, affording 2,4-dichloro-5-trifluoromethylpyrimidine. researchgate.net

| Starting Material | Key Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| Uracil | 1. Trifluoromethylating agent 2. POCl₃ | 5-Trifluoromethyluracil | 2,4-Dichloro-5-trifluoromethyl-pyrimidine | ekb.eg |

| 5-Iodouracil | 1. POCl₃ 2. Trifluoromethylating agent | 2,4-Dichloro-5-iodopyrimidine | researchgate.net |

Synthetic Routes to 5-Trifluoromethyl-uracil Analogs

5-Trifluoromethyl-uracil (5-TFU) is a crucial intermediate in the synthesis of various biologically active compounds. A common method for its preparation is the direct trifluoromethylation of uracil. This can be achieved using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na), often in the presence of an organic peroxide. ekb.eg An alternative approach utilizes trifluoromethyl iodide (CF₃I) as the trifluoromethyl source. jelsciences.com

A multi-step synthesis has also been developed, starting from 5-iodouracil. This compound is first chlorinated to 2,4-dichloro-5-iodopyrimidine, followed by a trifluoromethylation reaction to give 2,4-dichloro-5-trifluoromethylpyrimidine. Finally, hydrolysis of this intermediate furnishes 5-trifluoromethyl-uracil. researchgate.net

| Starting Material | Key Reagents/Steps | Product | Reference |

|---|---|---|---|

| Uracil | Direct trifluoromethylation (e.g., with CF₃SO₂Na or CF₃I) | 5-Trifluoromethyl-uracil | ekb.egjelsciences.com |

| 5-Iodouracil | 1. Chlorination 2. Trifluoromethylation 3. Hydrolysis | researchgate.net |

Access to 2-Mercapto-6-(trifluoromethyl)pyrimidin-4-ol

The synthesis of 2-mercapto-6-(trifluoromethyl)pyrimidin-4-ol, a tautomer of 6-(trifluoromethyl)-2-thiouracil, is typically achieved through the cyclocondensation of a β-ketoester with thiourea (B124793). orgsyn.org The key precursor for this reaction is ethyl 4,4,4-trifluoroacetoacetate. This starting material can be prepared via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, using a base such as sodium ethoxide as a catalyst. google.com

The subsequent reaction of ethyl 4,4,4-trifluoroacetoacetate with thiourea in the presence of a base leads to the formation of the pyrimidine ring, yielding the desired 2-mercapto-6-(trifluoromethyl)pyrimidin-4-ol. This method represents a fundamental and widely applicable approach for the synthesis of 2-thiouracil (B1096) derivatives. orgsyn.orgnih.gov

| Precursor Synthesis | Reagents | Product | Reference |

|---|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | Ethyl trifluoroacetate, Ethyl acetate, Sodium ethoxide | Ethyl 4,4,4-trifluoroacetoacetate | google.com |

| 2-Mercapto-6-(trifluoromethyl)pyrimidin-4-ol | Ethyl 4,4,4-trifluoroacetoacetate, Thiourea, Base | 2-Mercapto-6-(trifluoromethyl)pyrimidin-4-ol | orgsyn.orgnih.gov |

Derivatization Strategies for Enhancing the Synthetic Utility of this compound

Derivatization of the this compound scaffold is a key strategy to expand its synthetic utility and to generate a diverse range of compounds for biological screening. Amination and nitration are two of the most important transformations employed for this purpose.

Amination Reactions on the Pyrimidine-4,6-diol Scaffold (e.g., 5-Aminopyrimidine derivatives)

The introduction of an amino group onto the pyrimidine-4,6-diol scaffold can be achieved through various synthetic strategies. One common approach involves the condensation of monosubstituted malonic acid diesters with guanidine, which can lead to the formation of 5-substituted 2-amino-4,6-dihydroxypyrimidines. nih.gov The reactivity of the pyrimidine ring can be further enhanced by converting the diol to a dichloropyrimidine, which is more susceptible to nucleophilic substitution by amines. nih.govresearchgate.net

Modern catalytic methods, such as the Buchwald-Hartwig amination, have also been employed for the C-N bond formation on pyrimidine scaffolds, allowing for the synthesis of a wide array of phenylurea-pyrimidine derivatives. google.com These reactions typically utilize a palladium catalyst to couple an amine with a halogenated pyrimidine.

| Reaction Type | Key Precursors | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Condensation | Monosubstituted malonic acid diesters | Guanidine | 5-Substituted 2-amino-4,6-dihydroxypyrimidines | nih.gov |

| Nucleophilic Substitution | Dichloropyrimidines | Ammonia, Primary/Secondary amines | Aminopyrimidines | researchgate.net |

| Buchwald-Hartwig Amination | Halogenated pyrimidines | Amines, Palladium catalyst | Arylaminopyrimidines | google.com |

Nitration of 2-Substituted 4,6-Dihydroxypyrimidines at the 5-Position

The nitration of 2-substituted 4,6-dihydroxypyrimidines is a significant reaction that typically occurs at the C5-position. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid. nih.gov This process can lead to the formation of 5,5-dinitro derivatives. researchgate.net

For instance, the nitration of 2-methylpyrimidine-4,6-diol with a nitric acid/sulfuric acid mixture results in the formation of 2-(dinitromethylene)-5,5-dinitropyrimidine-4,6-dione. google.com The conditions for these reactions, such as temperature and the ratio of acids, are crucial for achieving high yields and ensuring the safety of the process. The resulting nitro-derivatives are valuable intermediates for further chemical transformations.

| Substrate | Nitrating Agent | Typical Product | Reference |

|---|---|---|---|

| 2-Substituted 4,6-dihydroxypyrimidines | Concentrated H₂SO₄/HNO₃ | 5,5-Dinitro derivatives | nih.govresearchgate.net |

| 2-Methylpyrimidine-4,6-diol | Nitric acid/Sulfuric acid mixture | 2-(Dinitromethylene)-5,5-dinitropyrimidine-4,6-dione | google.com |

Alkylation and Arylation Reactions on the Pyrimidine Ring or Hydroxyl Groups

The introduction of alkyl and aryl groups onto the this compound scaffold is a key strategy for the synthesis of its derivatives. These modifications can be directed towards the oxygen atoms of the hydroxyl groups or the carbon atoms of the pyrimidine ring, offering pathways to a diverse range of molecular architectures. The reactivity of the parent compound is significantly influenced by its tautomeric nature, existing in equilibrium between the diol form and the pyrimidine-4,6-dione form. This duality governs the sites of electrophilic attack and the conditions required for selective functionalization.

The hydroxyl groups of this compound are primary sites for alkylation and arylation, leading to the formation of mono- or di-substituted ether derivatives. These reactions typically proceed via nucleophilic substitution, where the deprotonated hydroxyl group acts as a nucleophile.

O-Alkylation:

The alkylation of pyrimidinone systems, which are structurally analogous to the dione (B5365651) tautomer of this compound, has been investigated. A significant challenge in the alkylation of these systems is controlling the chemoselectivity between O-alkylation and N-alkylation. Studies on related 4-(trifluoromethyl)pyrimidin-2(1H)-ones have shown that direct alkylation with alkyl halides can yield a mixture of N- and O-alkylated products. nih.gov

However, selective O-alkylation can be achieved under specific conditions. For instance, the reaction of a similar pyrimidinone with bromo- or iodo-methyl pyrimidines in the presence of a base like potassium carbonate (K₂CO₃) in refluxing acetonitrile (B52724) (MeCN) has been shown to favor the formation of the O-alkylated product in good yields. nih.gov The choice of the leaving group on the alkylating agent is crucial, with iodides generally providing better yields than chlorides. nih.gov

For this compound, a stepwise or one-pot dialkylation can be envisioned. The reaction would likely proceed by deprotonation of the hydroxyl groups with a suitable base to form a pyrimidine dioxido species, which then reacts with an alkylating agent.

Table 1: Representative Conditions for O-Alkylation of Analogous Pyrimidinones

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| 4-(Bromomethyl)pyrimidine derivative | K₂CO₃ | MeCN | Reflux | 80 | nih.gov |

| 4-(Iodomethyl)pyrimidine derivative | K₂CO₃ | MeCN | Reflux | 87 | nih.gov |

O-Arylation:

The synthesis of aryl ethers from hydroxylated pyrimidines can be accomplished through established cross-coupling methodologies, such as the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol (B47542) (or in this case, a pyrimidinol) with an aryl halide. wikipedia.org Traditional Ullmann conditions often require high temperatures and polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org Modern variations of this reaction may employ soluble copper catalysts with specific ligands, potentially allowing for milder reaction conditions.

Another powerful method for C-O bond formation is the Buchwald-Hartwig amination, which has been extended to include the coupling of alcohols and phenols with aryl halides or triflates. This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance. While specific applications to this compound are not extensively documented, the general mechanism involves the formation of a palladium-alkoxide complex that undergoes reductive elimination to yield the aryl ether.

Direct functionalization of the pyrimidine ring itself offers another avenue for derivatization. The electron-withdrawing nature of the trifluoromethyl group and the two carbonyl/hydroxyl moieties significantly influences the reactivity of the ring's carbon atoms.

C-Alkylation:

Direct C-alkylation of the pyrimidine-4,6-dione ring, particularly at the C-5 position, is a known transformation for uracil and its derivatives. nih.gov The C-5 position is activated for electrophilic substitution due to its enaminic character. However, this position is also sterically shielded, and the reaction conditions must be carefully controlled to avoid side reactions. Alkylation at C-5 can sometimes be achieved using strong electrophiles, but often requires prior activation of the ring.

C-Arylation:

Modern synthetic methods, particularly palladium-catalyzed direct C-H arylation, have emerged as powerful tools for forming carbon-carbon bonds on heterocyclic rings. rsc.orgrsc.org These reactions typically involve a directing group to achieve regioselectivity. For this compound, one of the hydroxyl or carbonyl groups could potentially act as a directing group to facilitate C-H activation at the C-5 position. The reaction would likely involve a palladium catalyst, a suitable ligand, a base, and an aryl halide or its equivalent as the coupling partner. While this methodology is well-established for a variety of heterocycles, its application to this specific pyrimidine-dione system would require empirical optimization of the reaction conditions.

Chemical Reactivity and Transformation Pathways of 2 Trifluoromethyl Pyrimidine 4,6 Diol

Intrinsic Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is significantly amplified by the substitution of a powerful electron-withdrawing trifluoromethyl group at the 2-position.

Influence of the Trifluoromethyl Group on Electron Density Distribution and Electrophilic Activation

The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups in organic chemistry, primarily due to the high electronegativity of the fluorine atoms. acs.org Its presence at the C-2 position of the pyrimidine ring profoundly influences the molecule's electronic properties. The -CF₃ group exerts a strong negative inductive effect (-I), pulling electron density away from the pyrimidine ring. acs.org This effect significantly depletes the electron density across the entire heterocyclic system, making the ring highly electrophilic.

This substantial decrease in electron density deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). wikipedia.org The carbon atoms at positions 4 and 6, which are ortho and para to the ring nitrogens and ortho to the trifluoromethyl group, become particularly electron-poor and thus highly susceptible to attack by nucleophiles.

Interactive Table: Influence of Substituents on Pyrimidine Ring Reactivity

| Position | Substituent | Electronic Effect | Impact on Ring Electron Density | Consequence for Reactivity |

| 1, 3 | Nitrogen | Inductive (-I), Mesomeric (-M) | Decrease | General deactivation to electrophiles, activation to nucleophiles |

| 2 | -CF₃ | Strong Inductive (-I) | Strong Decrease | Strong deactivation to electrophiles, strong activation to nucleophiles |

| 4, 6 | -OH | Inductive (-I), Mesomeric (+M) | Increase | Activation towards electrophiles (at C-5), subject to tautomerism |

Nucleophilic Attack Profiles at Pyrimidine Ring Positions

Given the electron-deficient nature of the 2-(trifluoromethyl)pyrimidine (B47934) core, the molecule is primed for reactions with nucleophiles. The primary sites for nucleophilic attack are the carbon atoms at positions 4 and 6. For a direct SNAr reaction to occur at these positions, the hydroxyl groups must first be converted into better leaving groups, a common strategy being their transformation into chloro groups using reagents like phosphoryl chloride (POCl₃). google.com

In the resulting 4,6-dichloro-2-(trifluoromethyl)pyrimidine (B1317092), nucleophilic substitution occurs readily. Studies on related 4,6-dichloropyrimidines show that nucleophiles such as amines selectively displace the chloride groups. mdpi.com The reaction proceeds via a well-established SNAr mechanism, which involves the formation of a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge in this complex is effectively delocalized by the ring nitrogens and the potent electron-withdrawing trifluoromethyl group, which lowers the activation energy for the reaction. wikipedia.org

Electrophilic Substitution Reactivity, Particularly at the 5-Position

While the pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient character, the presence of two hydroxyl groups at positions 4 and 6 alters this reactivity. In its enol tautomeric form, these hydroxyl groups act as strong activating, ortho,para-directing substituents. They direct incoming electrophiles to the C-5 position, which is the only available carbon atom that is ortho to both activating groups and meta to the deactivating ring nitrogens and the trifluoromethyl group.

A key example of this reactivity is the nitration of 2-substituted pyrimidine-4,6-diones (the keto tautomer of diols). Reaction with a mixture of nitric and sulfuric acid leads to substitution at the C-5 position. nih.govresearchgate.net Interestingly, this reaction can proceed to give 5,5-gem-dinitro derivatives. These dinitro compounds are highly reactive and can undergo subsequent nucleophilic attack and ring cleavage, demonstrating the unique reactivity imparted by the combination of substituents. nih.govresearchgate.net Halogenation of similar activated pyrimidine systems also typically occurs at the 5-position. nih.gov

Hydroxyl Group Reactivity and Tautomerism within the Pyrimidine-4,6-diol Moiety

2-(Trifluoromethyl)pyrimidine-4,6-diol can exist in several tautomeric forms due to proton migration. The principal equilibrium is between the diol form and various diketo (pyrimidinedione) forms. Spectroscopic and computational studies on related pyrimidine-4,6-diones consistently show that the diketo tautomers are significantly more stable and are the predominant species in both solution and the solid state. frontiersin.org Therefore, the compound is more accurately represented as 2-(trifluoromethyl)pyrimidine-4,6(1H,5H)-dione.

The reactivity of this moiety reflects both its hydroxyl and keto character. The -OH groups (in the minor diol form) or the N-H and C=O groups (in the major dione (B5365651) form) can undergo various transformations.

Conversion to Halides: A crucial reaction is the conversion of the hydroxyl/keto groups to chloro groups using reagents such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). This transformation yields 4,6-dichloro-2-(trifluoromethyl)pyrimidine, a key intermediate for subsequent nucleophilic substitution reactions. google.com

O-Alkylation/Etherification: The hydroxyl groups can be alkylated to form ethers under appropriate conditions, although this is less common than conversion to halides due to the competing N-alkylation of the more stable dione tautomer.

Deoxyfunctionalization: Modern synthetic methods could potentially be applied, such as the direct replacement of a hydroxyl group with another functional group. For example, deoxytrifluoromethylation protocols have been developed for alcohols, which could foreseeably be applied to this system. nih.gov

Functional Group Interconversions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine bond. However, under specific and often harsh conditions, it can be transformed into other functional groups. This reactivity is enhanced when the -CF₃ group is attached to an electron-deficient ring system that can stabilize anionic intermediates.

Hydrolysis to Carboxylic Acid: The trifluoromethyl group can be hydrolyzed to a carboxylic acid (-COOH) group. This transformation typically requires severe conditions, such as treatment with fuming sulfuric acid, sometimes in the presence of boric acid. rsc.orgnih.gov The proposed mechanism involves protonation of the fluorine atoms, facilitating the stepwise substitution by water.

Reaction with Nucleophiles: When the -CF₃ group is "anionically activated" by an adjacent acidic proton (such as an N-H in the pyrimidinedione tautomer), it can become susceptible to nucleophilic attack under basic conditions. For instance, studies on 5-(trifluoromethyl)uracil, a closely related compound, show that in the presence of strong aqueous base, the -CF₃ group can react with dinucleophiles (e.g., ethylenediamine) to form a new fused heterocyclic ring, with the -CF₃ group being displaced entirely. lookchem.com This reaction proceeds through a proposed quinodifluoromethide intermediate after base-induced elimination of HF. lookchem.com

Mechanistic Investigations of Key Transformation Reactions

The reactions of this compound and its derivatives are governed by well-understood mechanistic pathways common to heterocyclic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The substitution of leaving groups (e.g., chloride) at the C-4 and C-6 positions follows the SNAr mechanism. wikipedia.org This is a two-step process:

Addition: The nucleophile attacks the electron-deficient carbon atom, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate (a Meisenheimer complex). The stability of this intermediate is the key to the reaction's feasibility and is greatly enhanced by the electron-withdrawing effects of the two ring nitrogens and the -CF₃ group. nih.gov

Elimination: The leaving group departs, and the aromaticity of the pyrimidine ring is restored. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. wikipedia.org

Electrophilic Substitution: The mechanism for electrophilic substitution at the 5-position (e.g., nitration) is a standard electrophilic aromatic substitution (SEAr). The pyrimidinedione tautomer acts as the nucleophile, attacking the electrophile (e.g., the nitronium ion, NO₂⁺). This forms a cationic intermediate (a sigma complex or Wheland intermediate), which is stabilized by resonance involving the lone pairs of the oxygen and nitrogen atoms. A subsequent deprotonation at the C-5 position restores the ring's structure. researchgate.net

Multicomponent Reaction Mechanisms: Pyrimidine-diols can also participate in more complex, multi-step reactions. Theoretical investigations on related systems, such as the synthesis of pyrido[2,3-d]pyrimidines from 6-aminouracil, reveal a sequence of classical reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization, often followed by tautomerization. nih.gov These studies highlight the step-wise nature of such transformations and the importance of tautomeric equilibria in enabling the reactivity of the pyrimidine core.

Proposed Reaction Mechanisms in Cyclization and Condensation Pathways

While specific mechanistic studies exclusively on this compound are not extensively detailed in the available literature, its formation and subsequent reactions can be understood through established principles of pyrimidine synthesis and the reactivity of related compounds. The synthesis of the pyrimidine core typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, followed by cyclization.

The formation of this compound often proceeds via the condensation of a trifluoromethyl-containing amidine, such as trifluoroacetamidine, with a malonic acid derivative. A plausible mechanism for this condensation-cyclization reaction can be proposed as follows:

Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of the amidine nitrogen on one of the carbonyl carbons of the malonic acid derivative (e.g., diethyl malonate). This step is often catalyzed by a base, which deprotonates the amidine to increase its nucleophilicity.

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Elimination and Imine Formation: The tetrahedral intermediate then collapses, eliminating a leaving group (e.g., an ethoxide ion from diethyl malonate) to form an imine or an enamine intermediate.

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the remaining carbonyl carbon in an intramolecular fashion. This cyclization step forms the six-membered pyrimidine ring.

Aromatization: The final step involves the elimination of a molecule of water (or alcohol, depending on the reactants) to yield the aromatic pyrimidine ring.

This general pathway is supported by studies on the synthesis of various 2-substituted pyrimidines. For instance, the reaction of amidines with β-dicarbonyl compounds is a well-established method for pyrimidine ring formation. The presence of the strongly electron-withdrawing trifluoromethyl group can influence the reaction rates by affecting the electrophilicity of the amidine carbon and the acidity of the N-H protons.

Further transformations of this compound can involve reactions of the hydroxyl groups. For example, these hydroxyl groups can be converted to other functional groups, such as chloro groups, by reacting with reagents like phosphorus oxychloride. These chloro-substituted pyrimidines are then valuable intermediates for introducing other functionalities through nucleophilic substitution reactions.

A related transformation is the Dimroth rearrangement, which has been observed in the synthesis of condensed pyrimidines. This rearrangement involves the opening of the pyrimidine ring followed by recyclization, leading to a different substitution pattern. While not directly reported for this compound itself, it represents a potential transformation pathway under certain reaction conditions, especially when the pyrimidine ring is further substituted.

| Reaction Type | Key Steps | Influencing Factors |

| Condensation-Cyclization | Nucleophilic attack, Tetrahedral intermediate formation, Elimination, Intramolecular cyclization, Aromatization | Base catalysis, Nature of leaving group, Electron-withdrawing/donating groups on reactants |

| Nucleophilic Substitution | Activation of hydroxyl groups (e.g., chlorination), Attack by nucleophile, Displacement of leaving group | Nature of nucleophile, Solvent, Temperature |

| Dimroth Rearrangement | Ring opening, Recyclization | pH, Temperature, Substituents on the pyrimidine ring |

Insights into Electrochemical Reaction Mechanisms

The electrochemical reactions of pyrimidines are generally complex and can involve the reduction of the C=N and C=C bonds within the ring, as well as the oxidation of the nitrogen atoms or substituents. The presence of the trifluoromethyl group is expected to significantly influence the electrochemical properties.

Reduction Pathways:

The pyrimidine ring is susceptible to electrochemical reduction. The reduction process is often pH-dependent and can proceed through a series of one- or two-electron transfer steps. For this compound, two primary sites for reduction can be considered:

Pyrimidine Ring Reduction: The C=N double bonds in the pyrimidine ring are typically the most easily reduced functionalities. The reduction potentials are influenced by the substituents on the ring. The electron-withdrawing trifluoromethyl group would be expected to make the ring more electron-deficient and thus easier to reduce (i.e., reduction would occur at less negative potentials).

Reductive Defluorination: Carbon-fluorine bonds can be electrochemically cleaved, although this usually requires highly negative potentials. The reduction of the trifluoromethyl group could proceed stepwise, with the elimination of fluoride (B91410) ions. This process can be a source of trifluoromethyl radicals, which can then participate in further reactions. Studies on the electrochemical reduction of trifluoroacetylpyridinium salts have demonstrated the generation of trifluoromethyl radicals.

Oxidation Pathways:

The oxidation of pyrimidine derivatives typically occurs at the nitrogen atoms or at electron-donating substituents. For this compound, the hydroxyl groups can be a site of oxidation. Electrochemical oxidation of hydroquinone (B1673460) derivatives in the presence of pyrimidine-2-thiols has been shown to result in the formation of new C-S bonds via a Michael addition reaction, where the pyrimidine acts as a nucleophile. This suggests that under oxidative conditions, the diol form of the compound could potentially participate in similar reactions.

| Electrochemical Process | Proposed Mechanism | Influencing Factors |

| Reduction | Stepwise electron transfer to the pyrimidine ring; Potential for reductive cleavage of C-F bonds. | pH of the electrolyte, Electrode material, Presence of proton donors. |

| Oxidation | Electron transfer from the pyrimidine ring nitrogen atoms or the hydroxyl groups. | pH of the electrolyte, Electrode material. |

Advanced Spectroscopic Characterization and Computational Studies of 2 Trifluoromethyl Pyrimidine 4,6 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-(Trifluoromethyl)pyrimidine-4,6-diol, existing predominantly as its dione (B5365651) tautomer, the ¹H NMR spectrum is expected to be relatively simple.

The key expected signals would include:

A singlet for the C5-H proton: This proton is attached to a carbon atom situated between two carbonyl groups and would appear as a singlet due to the absence of adjacent protons for spin-spin coupling.

Broad signals for N-H protons: The protons attached to the nitrogen atoms (N1-H and N3-H) are acidic and can undergo chemical exchange with the solvent. This typically results in broad signals that may appear over a wide chemical shift range. Their exact position is highly dependent on the solvent, concentration, and temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| C5-H | ~6.8 | Singlet (s) | Chemical shift is an estimate based on similar structures. |

| N1-H, N3-H | Variable (Broad) | Broad Singlet (br s) | Shift is dependent on solvent, concentration, and temperature; protons are exchangeable. |

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, the spectrum would be characterized by signals corresponding to the five carbon atoms in the molecule, with the trifluoromethyl carbon showing coupling to the fluorine atoms.

The expected signals are:

C2, C4, C6: These carbons are part of the pyrimidine (B1678525) ring. C4 and C6 are carbonyl carbons and would appear significantly downfield. C2, being attached to the electron-withdrawing CF3 group and two nitrogen atoms, would also be in the downfield region. The signals for C2 and the CF3 group would exhibit splitting due to coupling with the fluorine atoms.

C5: This carbon, bonded to a hydrogen, would appear at a more upfield chemical shift compared to the carbonyl carbons.

CF3: The carbon of the trifluoromethyl group would appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

While a dedicated spectrum for the target compound is not available in the searched literature, data for the related 4-Hydroxy-6-(trifluoromethyl)pyrimidine provides some comparative insight. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Notes |

|---|---|---|---|

| C2 | ~150-155 | Quartet (q) | Shift influenced by CF3 and N atoms. |

| C4, C6 | ~160-170 | Singlet (s) | Characteristic region for carbonyl carbons. |

| C5 | ~100-110 | Singlet (s) | Expected upfield shift for a C-H carbon between carbonyls. |

| CF3 | ~115-125 | Quartet (q) | Large one-bond C-F coupling constant (¹JCF). |

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift range for ¹⁹F is much wider than for ¹H, which minimizes signal overlap. thermofisher.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the trifluoromethyl (CF3) group. thermofisher.com Since all three fluorine atoms are chemically equivalent and there are no other fluorine atoms in the molecule to couple with, this signal will appear as a singlet. The chemical shift for CF3 groups in organofluorine compounds typically falls within the range of -50 to -70 ppm relative to a standard like CFCl3. wikipedia.org This analysis definitively confirms the presence of the trifluoromethyl group. nih.gov

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| C2-CF3 | -50 to -70 | Singlet (s) | Expected range for a CF3 group on a heterocyclic ring. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C5H3F3N2O2), the molecular weight is 180.08 Da. In a standard mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to this weight. High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern would likely involve the characteristic loss of small, stable molecules or radicals. Potential fragmentation pathways could include:

Loss of the CF3 group.

Cleavage of the pyrimidine ring, possibly through the loss of carbon monoxide (CO) or isocyanate (HNCO) fragments, which is common for uracil-like structures.

| Analysis | Expected Result | Information Gained |

|---|---|---|

| Standard MS (EI/ESI) | Molecular ion [M]+ at m/z ≈ 180 | Confirms molecular weight. |

| HRMS | Exact mass measurement for C5H3F3N2O2 | Confirms elemental composition. |

| Fragmentation Analysis | Loss of CO, HNCO, CF3 | Provides structural information about the pyrimidine ring and substituent. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. Based on the solid-state dione structure, the IR spectrum of this compound is expected to show several characteristic absorption bands.

Key expected vibrational bands include:

N-H Stretching: Broad absorptions in the region of 3100-3300 cm⁻¹ corresponding to the stretching of the N-H bonds in the pyrimidine ring.

C-H Stretching: A weaker absorption around 3000-3100 cm⁻¹ for the C5-H bond.

C=O Stretching: Strong, sharp absorption bands in the region of 1650-1720 cm⁻¹, characteristic of the carbonyl groups (C4=O and C6=O). The presence of two carbonyls may lead to multiple or broadened peaks in this region.

C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching of double bonds within the heterocyclic ring.

C-F Stretching: Very strong and characteristic absorption bands typically found in the 1100-1300 cm⁻¹ range, confirming the presence of the trifluoromethyl group.

The analysis of IR spectra for similar pyrimidine structures supports these predicted absorption regions. ripublication.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch | 3000 - 3100 | Weak |

| C=O Stretch | 1650 - 1720 | Strong |

| C=C / C=N Stretch | 1500 - 1650 | Medium |

| C-F Stretch | 1100 - 1300 | Very Strong |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The crystal structure of a tautomer of the title compound, 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, has been determined as a monohydrate. nih.gov The study confirms that the molecule adopts the dione form in the solid state, rather than the diol form. The crystal structure reveals extensive intermolecular hydrogen bonding. The pyrimidine molecules form ring dimer structures through N—H···O hydrogen bonds, and these dimers are further linked to water molecules via both N—H···O and O—H···O interactions. nih.gov This network of hydrogen bonds contributes to the stability of the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C5H3F3N2O2·H2O |

| Formula Weight | 198.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0250 (8) |

| b (Å) | 7.046 (1) |

| c (Å) | 20.769 (2) |

| β (°) | 91.300 (7) |

| Volume (ų) | 735.16 (17) |

| Z | 4 |

Computational Chemistry Approaches for Understanding Molecular Behavior

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and potential reaction pathways of molecules like this compound. These theoretical approaches complement experimental data by offering insights at the atomic and molecular levels, which can be challenging to obtain through empirical methods alone.

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules. According to this theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. These molecular orbitals have distinct energy levels and shapes, and their occupancy by electrons determines the molecule's stability and reactivity.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure. For a molecule like this compound, these calculations would typically involve optimizing the molecular geometry to find its most stable conformation.

Once the geometry is optimized, various electronic properties can be calculated to predict the molecule's reactivity. The distribution of electron density is a key factor. Regions with high electron density are susceptible to attack by electrophiles, while areas with low electron density are prone to nucleophilic attack. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which is expected to significantly influence the electron density distribution in the pyrimidine ring, making the ring more electron-deficient. Conversely, the hydroxyl (-OH) groups are electron-donating, which would counteract this effect to some extent.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. A small energy gap between the HOMO and LUMO generally indicates higher reactivity.

Illustrative Data for Frontier Molecular Orbitals of a Substituted Pyrimidine:

| Property | Illustrative Value (eV) | Significance |

| HOMO Energy | -6.5 | Indicates the energy of the highest energy electrons and the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 | Indicates the energy of the lowest energy unoccupied orbital and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The data in this table is illustrative for a generic substituted pyrimidine and not based on actual calculations for this compound due to the absence of specific literature.

Computational chemistry can also be used to model the step-by-step mechanism of chemical reactions. This involves identifying the reactants, products, and any intermediate structures, as well as the transition states that connect them. A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactant to product.

By calculating the energies of these various species, a reaction energy profile can be constructed. This profile shows the energy changes that occur throughout the reaction and allows for the determination of the activation energy—the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

For this compound, reaction pathway modeling could be used to investigate various transformations, such as tautomerization (the migration of a proton), or its reactivity with other chemical species. For example, the hydroxyl groups could be deprotonated, or the pyrimidine ring could undergo nucleophilic substitution.

Transition state analysis involves locating the exact geometry of the transition state and analyzing its vibrational frequencies. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Illustrative Reaction Coordinate for a Hypothetical Tautomerization:

| Point on Reaction Coordinate | Illustrative Relative Energy (kcal/mol) | Description |

| Reactant (Diol form) | 0.0 | The starting, more stable tautomeric form. |

| Transition State | +15.2 | The energy maximum along the reaction path, representing the activation energy. |

| Product (Keto-enol form) | +2.5 | The resulting, less stable tautomeric form. |

Note: The data in this table is hypothetical and intended to illustrate the concept of a reaction energy profile for a tautomerization reaction. It is not based on specific calculations for this compound.

Strategic Applications of 2 Trifluoromethyl Pyrimidine 4,6 Diol in Contemporary Chemical Synthesis

Utilization as a Building Block for Complex Heterocyclic Systems

The inherent reactivity of the 1,3-dicarbonyl-like system within 2-(Trifluoromethyl)pyrimidine-4,6-diol makes it an exceptional starting material for constructing more elaborate molecular architectures. The hydroxyl groups can be readily converted into better leaving groups, such as chlorides, enabling subsequent nucleophilic substitution reactions to build fused and polycyclic frameworks.

Synthesis of Fused Pyrimidine (B1678525) Derivatives (e.g., Furo[2,3-d]pyrimidines, Pyrazoloazines)

This compound is a valuable precursor for the synthesis of various fused pyrimidine derivatives, which are prominent scaffolds in numerous biologically active compounds. dundee.ac.ukjchr.orgnih.gov The synthesis of these systems often involves an initial conversion of the diol to a more reactive intermediate, such as 4,6-dichloro-2-(trifluoromethyl)pyrimidine (B1317092). This intermediate serves as a key platform for subsequent annulation reactions.

Furo[2,3-d]pyrimidines: These compounds, known for their diverse biological activities including anticancer and enzyme inhibition properties, can be synthesized from pyrimidine precursors. nih.govrsc.orgresearchgate.net The general strategy involves reacting the dichlorinated derivative of this compound with various nucleophiles that can form the furan (B31954) ring in a subsequent cyclization step. The trifluoromethyl group at the 2-position of the pyrimidine ring is crucial for modulating the electronic properties and biological activity of the final furo[2,3-d]pyrimidine (B11772683) product. researchgate.net

Pyrazoloazines: This class of compounds includes pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which are recognized for their potential as antimicrobial and medicinal agents. nih.gov The synthesis can be achieved by reacting the corresponding 4,6-dichloro-2-(trifluoromethyl)pyrimidine with hydrazine (B178648) derivatives. The subsequent intramolecular cyclization leads to the formation of the fused pyrazole (B372694) ring. The reaction conditions can be tailored to control the regioselectivity of the cyclization, yielding different pyrazoloazine isomers.

| Fused Heterocycle | Precursor from 2-(CF3)pyrimidine-4,6-diol | Key Reagents | Biological Significance |

| Furo[2,3-d]pyrimidines | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | α-haloketones, ethyl acetoacetate | Anticancer, VEGFR-2 inhibitors, PI3K/AKT inhibitors nih.govrsc.org |

| Pyrazolo[3,4-d]pyrimidines | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | Hydrazine hydrate, substituted hydrazines | Antimicrobial, kinase inhibitors nih.gov |

| Pyrazolo[1,5-a]pyrimidines | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | Substituted hydrazines | CNS agents, imaging probes nih.gov |

Construction of Polycyclic and Spirocyclic Molecular Frameworks

The utility of this compound extends to the construction of intricate polycyclic and spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. nih.gov

The synthesis of spirocyclic compounds incorporating the pyrimidine moiety can be achieved by designing reactions where a bifunctional nucleophile reacts with a derivatized form of this compound. For instance, reaction of 4,6-dichloro-2-(trifluoromethyl)pyrimidine with a compound containing two nucleophilic centers, such as a diamine or a diol linked by a suitable spacer, can lead to the formation of a spirocyclic framework through a double substitution reaction. The rigidity and defined spatial orientation of these spirocyclic molecules make them attractive scaffolds for targeting complex biological receptors.

Role in Ligand Design and Catalyst Development for Organic Transformations

The nitrogen atoms and the adaptable functionality of the pyrimidine ring make it a valuable core for designing ligands for catalysis. Derivatives of this compound can be functionalized to create novel ligands for various metal-catalyzed reactions.

Applications in Metal-Catalyzed Cross-Coupling Reactions

Pyrimidine-containing ligands have been employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nsf.govrsc.org While the pyrimidine ring itself can coordinate to the metal center, derivatives of this compound can be synthesized to incorporate specific coordinating groups (e.g., phosphines, amines) at the 4- and 6-positions. The electron-withdrawing trifluoromethyl group can influence the electronic properties of the ligand, thereby modulating the reactivity and selectivity of the metal catalyst. tcichemicals.com These tailored ligands can offer advantages in challenging cross-coupling reactions involving heteroaryl halides. nih.govrsc.org

| Reaction Type | Ligand Feature from Pyrimidine Core | Role of CF3 Group | Potential Substrates |

| Suzuki-Miyaura Coupling | N-donor coordination, scaffold for phosphine (B1218219) arms | Electronic tuning of the metal center | Aryl and heteroaryl halides rsc.org |

| Buchwald-Hartwig Amination | Bidentate N,N or N,P ligand design | Enhancing catalyst stability and activity | Aryl chlorides, complex amines rsc.org |

| Sonogashira Coupling | Support for the palladium-copper catalyst system | Modifying catalyst solubility and longevity | Terminal alkynes, heteroaryl halides |

Contribution to Asymmetric Catalysis

The development of chiral ligands is central to asymmetric catalysis. The pyrimidine scaffold derived from this compound can be used to construct chiral ligands for enantioselective transformations. By introducing chiral substituents at the 4- and 6-positions, it is possible to create a chiral environment around a coordinated metal center.

For example, chiral amines or alcohols can be attached to the pyrimidine ring to form bidentate or tridentate ligands. These ligands can then be used in reactions like asymmetric hydrogenation, hydrosilylation, or allylic alkylation. nih.gov The trifluoromethyl group can play a role in enhancing the enantioselectivity by providing steric hindrance or through electronic effects that influence the transition state of the catalyzed reaction. researchgate.net The synthesis of enantiomerically pure building blocks is crucial in the pharmaceutical industry, and pyrimidine-based chiral ligands offer a promising avenue for achieving high levels of stereocontrol. mdpi.com

Precursor in the Development of Advanced Agrochemicals

Trifluoromethyl-substituted heterocycles are a cornerstone of modern agrochemical research, with many commercial herbicides, fungicides, and insecticides containing this motif. nih.gov The trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of a molecule, which are desirable properties for agrochemicals.

This compound serves as a key starting material for agrochemicals that feature a pyrimidine core. For instance, sulfonylurea herbicides, a major class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), often contain a pyrimidine or triazine heterocycle. The synthesis of such herbicides can involve the reaction of a derivatized this compound with a suitable sulfonyl isocyanate. The specific substitution pattern on the pyrimidine ring is critical for both the herbicidal activity and the crop selectivity of the final product. The presence of the trifluoromethyl group is a well-established strategy for increasing the potency of these herbicides. nih.gov

| Agrochemical Class | Target | Role of the Pyrimidine Moiety | Contribution of the CF3 Group |

| Sulfonylurea Herbicides | Acetolactate Synthase (ALS) | Core heterocyclic scaffold | Increased herbicidal potency, improved metabolic stability |

| Fungicides | Various fungal enzymes | Bioisosteric replacement for other heterocycles | Enhanced lipophilicity for better plant uptake |

| Insecticides | Insect nervous system receptors | Key pharmacophore element | Increased binding affinity and efficacy |

Design of Herbicides and Pesticide Intermediates

The primary application of this compound in the design of herbicides and pesticide intermediates lies in its conversion to a more reactive derivative, 4,6-dichloro-2-(trifluoromethyl)pyrimidine. This transformation is a critical step that activates the pyrimidine ring for subsequent nucleophilic substitution reactions, enabling the introduction of various functional groups at the 4- and 6-positions.

The conversion of the diol to the dichloro intermediate is typically achieved through chlorination using reagents such as phosphorus oxychloride (POCl₃) or triphosgene. This process is analogous to the synthesis of 4,6-dichloro-2-methylpyrimidine (B42779) from its corresponding dihydroxy precursor, a well-established method in heterocyclic chemistry. Once synthesized, 4,6-dichloro-2-(trifluoromethyl)pyrimidine serves as a versatile platform for creating a multitude of agrochemical candidates.

The design strategy involves the stepwise or simultaneous replacement of the chlorine atoms with various nucleophiles, such as alcohols, phenols, thiols, and amines. This modular approach allows for the systematic modification of the molecule's structure to optimize its biological activity, selectivity, and environmental profile. For instance, the reaction of the dichloro intermediate with substituted phenols or anilines can lead to the formation of diaryl ether or arylamino pyrimidine derivatives, respectively. These structural motifs are prevalent in a number of commercial herbicides and fungicides.

The following table outlines the key transformations in the design of pesticide intermediates from this compound:

| Starting Material | Reagent | Intermediate | Application |

| This compound | POCl₃ or Triphosgene | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | Key intermediate for nucleophilic substitution |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | Substituted Phenols/Alcohols | 4-Aryloxy/Alkoxy-6-chloro-2-(trifluoromethyl)pyrimidine | Precursor to herbicidal ethers |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | Substituted Anilines/Amines | 4-Arylamino/Alkylamino-6-chloro-2-(trifluoromethyl)pyrimidine | Precursor to herbicidal amines |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | Substituted Thiols | 4-Arylthio/Alkylthio-6-chloro-2-(trifluoromethyl)pyrimidine | Precursor to pesticidal thioethers |

Synthesis of Biologically Active Agrochemical Leads

The versatile 4,6-dichloro-2-(trifluoromethyl)pyrimidine intermediate, derived from the parent diol, is instrumental in the synthesis of a wide range of biologically active agrochemical leads. The trifluoromethyl group at the 2-position is a crucial feature, as it often enhances the efficacy of the final compound.

One significant class of agrochemicals synthesized from this intermediate is the pyrimidinyl ether derivatives. For example, reaction with substituted phenols can yield compounds with potent herbicidal activity. The specific nature of the substituent on the phenol (B47542) can be varied to fine-tune the herbicidal spectrum and crop selectivity.

Furthermore, the synthesis of pyrimidine derivatives bearing an amide moiety has been shown to yield compounds with promising fungicidal and insecticidal properties. In a typical synthetic route, the 4,6-dichloro-2-(trifluoromethyl)pyrimidine intermediate is first reacted with an aminophenol to introduce a reactive amino group. This is followed by an amidation reaction with a carboxylic acid to furnish the final amide product. Research has demonstrated that such compounds exhibit good in vitro antifungal activities against a range of plant pathogens.

The table below summarizes examples of biologically active agrochemical leads synthesized from this compound-derived intermediates:

| Intermediate | Reactant | Class of Compound | Biological Activity |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | 4-Aminophenol | 4-((6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline | Precursor to Amide Fungicides |

| 4-((6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline | Substituted Carboxylic Acids | N-(4-((6-Substituted-2-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)amides | Fungicidal, Insecticidal |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | Substituted Phenols | 4,6-Bis(aryloxy)-2-(trifluoromethyl)pyrimidines | Herbicidal |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | Substituted Amines | 4,6-Bis(amino)-2-(trifluoromethyl)pyrimidines | Herbicidal |

The strategic use of this compound as a foundational building block continues to be a valuable approach in the discovery of novel and effective crop protection agents. The ability to readily convert this compound into a highly reactive dichloro intermediate provides a robust platform for the generation of diverse libraries of potential agrochemicals for biological screening.

Exploration of 2 Trifluoromethyl Pyrimidine 4,6 Diol As a Privileged Scaffold in Medicinal Chemistry

Design and Synthesis of Pharmacologically Active Derivatives

The strategic design and synthesis of derivatives based on the 2-(trifluoromethyl)pyrimidine-4,6-diol scaffold are central to its application in drug discovery. Chemists manipulate this core structure to optimize the interaction of the resulting molecules with specific biological targets, thereby enhancing their therapeutic potential.

Scaffold Modification for Lead Optimization and Drug Candidate Development

The process of lead optimization involves refining the structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. A common and effective initial step in modifying the this compound scaffold is the conversion of its hydroxyl groups into more reactive leaving groups, such as chlorides. This is typically achieved by treating the diol with a chlorinating agent like phosphorus oxychloride, yielding 4,6-dichloro-2-(trifluoromethyl)pyrimidine (B1317092).

This chlorinated intermediate is a versatile building block for creating a diverse library of compounds. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups by reacting the intermediate with different amines, alcohols, or thiols. This approach enables the systematic exploration of the chemical space around the pyrimidine (B1678525) core to identify substituents that confer the desired biological activity. Furthermore, advanced synthetic techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) can be employed to attach aryl or heteroaryl groups, significantly increasing the structural complexity and potential for specific biological interactions.

Structure-Activity Relationship (SAR) Studies of Trifluoromethylated Pyrimidine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological effects. For derivatives of this compound, SAR studies focus on elucidating the role of the trifluoromethyl group and the substituents at the 4 and 6 positions.

The trifluoromethyl group is a strong electron-withdrawing group that significantly impacts the electronic properties of the pyrimidine ring. This influences the molecule's acidity, basicity, and ability to form hydrogen bonds, all of which are critical for binding to a biological target. SAR studies have shown that the nature, size, and conformation of the substituents at the 4 and 6 positions are key determinants of a compound's potency and selectivity. By systematically varying these substituents and measuring the resulting biological activity, researchers can build a detailed map of the structural requirements for optimal interaction with a target protein.

Therapeutic Applications and Biological Target Interactions

The versatility of the this compound scaffold has led to its investigation in a range of therapeutic areas, with derivatives showing activity against various biological targets implicated in disease.

Development of Endothelin Receptor Antagonists

Endothelin receptors are involved in blood pressure regulation, and their antagonists are used to treat conditions like pulmonary hypertension. Derivatives of 2-(trifluoromethyl)pyrimidine (B47934) have been designed to act as endothelin receptor antagonists. In these designs, the pyrimidine core serves as a central anchor, while carefully chosen substituents at the 4 and 6 positions are introduced to interact with specific binding pockets within the receptor, thereby blocking the action of the natural ligand, endothelin.

Potential as GPR84 Agonists

GPR84 is a G protein-coupled receptor that has been implicated in inflammatory and immune responses. Recent research has identified compounds derived from a pyrimidine scaffold as agonists of GPR84. Agonists are molecules that activate a receptor, and in the case of GPR84, such activation could potentially modulate inflammatory processes. The development of potent and selective GPR84 agonists from the this compound scaffold represents a promising avenue for novel anti-inflammatory therapies.

Applications in Anticancer Agent Synthesis and Evaluation

The this compound framework has been extensively used in the synthesis of potential anticancer agents, particularly as inhibitors of protein kinases. Many cancers are driven by the abnormal activity of kinases, and molecules that can block this activity are a major focus of cancer drug discovery. The pyrimidine core can mimic the purine (B94841) ring of ATP, the natural substrate for kinases, allowing it to bind to the ATP-binding site of the enzyme. The trifluoromethyl group can enhance binding affinity, and the substituents at the 4 and 6 positions can be tailored to confer selectivity for a specific kinase, thereby minimizing off-target effects.

Precursors to Antiviral and Antimicrobial Agents

The 2-(trifluoromethyl)pyrimidine core is a key building block in the synthesis of molecules with potent biological activities, including antiviral and antimicrobial properties. nih.govnih.gov The synthesis of novel trifluoromethyl pyrimidine derivatives often begins with precursors like ethyl trifluoroacetoacetate. frontiersin.org These derivatives are being investigated for a wide range of therapeutic applications. For instance, pyrimidine-based compounds have been identified as having broad-spectrum biological activities, including anti-viral, anti-inflammatory, and anti-HIV effects. nih.gov